molecular formula C10H7Cl2N3 B1464678 6-(2,4-Dichlorophenyl)pyrimidin-4-amine CAS No. 1250580-15-4

6-(2,4-Dichlorophenyl)pyrimidin-4-amine

Cat. No.: B1464678
CAS No.: 1250580-15-4
M. Wt: 240.09 g/mol
InChI Key: KOYDVFPZGULBIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2,4-Dichlorophenyl)pyrimidin-4-amine is an organic compound belonging to the class of phenylpyrimidines. These compounds are characterized by a benzene ring linked to a pyrimidine ring through a carbon-carbon or carbon-nitrogen bond. Pyrimidine is a six-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .

Biochemical Analysis

Biochemical Properties

6-(2,4-Dichlorophenyl)pyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with dipeptidyl peptidase 4 (DPP4), a cell surface glycoprotein receptor involved in the costimulatory signal essential for T-cell receptor-mediated T-cell activation . The nature of this interaction involves binding to the active site of DPP4, thereby inhibiting its enzymatic activity. This inhibition can modulate immune responses and has potential therapeutic implications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the growth of certain cancer cell lines by interfering with cell signaling pathways that regulate cell proliferation and survival . Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, its interaction with DPP4 involves binding to the enzyme’s active site, preventing substrate access and subsequent enzymatic activity . This inhibition can result in altered immune responses and potential therapeutic benefits. Additionally, the compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Preparation Methods

The synthesis of 6-(2,4-Dichlorophenyl)pyrimidin-4-amine typically involves the reaction of 2,4-dichlorobenzonitrile with guanidine under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified by recrystallization .

Chemical Reactions Analysis

6-(2,4-Dichlorophenyl)pyrimidin-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

6-(2,4-Dichlorophenyl)pyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

6-(2,4-Dichlorophenyl)pyrimidin-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

6-(2,4-dichlorophenyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3/c11-6-1-2-7(8(12)3-6)9-4-10(13)15-5-14-9/h1-5H,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOYDVFPZGULBIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2,4-Dichlorophenyl)pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
6-(2,4-Dichlorophenyl)pyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
6-(2,4-Dichlorophenyl)pyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
6-(2,4-Dichlorophenyl)pyrimidin-4-amine
Reactant of Route 5
Reactant of Route 5
6-(2,4-Dichlorophenyl)pyrimidin-4-amine
Reactant of Route 6
Reactant of Route 6
6-(2,4-Dichlorophenyl)pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.